2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide
説明
2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a structurally complex compound featuring a benzodioxole moiety fused to a 2-oxoimidazolidine core, linked via an acetamide bridge to a 2-methylthiazole-substituted phenyl group. This design integrates heterocyclic motifs known for pharmacological relevance, including the benzodioxole (associated with metabolic stability) and thiazole (implicated in kinase inhibition and antimicrobial activity) .
特性
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-14-23-18(12-31-14)15-3-2-4-16(9-15)24-21(27)11-25-7-8-26(22(25)28)17-5-6-19-20(10-17)30-13-29-19/h2-6,9-10,12H,7-8,11,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHPSKZXCJDFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CN3CCN(C3=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on existing literature, highlighting its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzo[d][1,3]dioxole moiety : Known for its pharmacological properties.
- Imidazolidinone ring : Contributes to the compound's biological activity.
- Thiazole and phenyl groups : Enhance interaction with biological targets.
The molecular formula is with a molecular weight of approximately 364.4 g/mol.
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by changes in Bcl-2 and Bax protein levels .
- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of benzo[d][1,3]dioxole showed IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (HepG2, HCT116, MCF7), outperforming standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The imidazolidinone component suggests potential antimicrobial properties:
- Broad-Spectrum Activity : Preliminary studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial growth through ribosomal inhibition .
Case Studies
Several case studies have been documented regarding similar compounds:
- Study on Thiourea Derivatives : A related study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole which exhibited significant cytotoxicity against cancer cell lines while sparing normal cells .
- Oxazolidinones in Infection Models : Research on oxazolidinone derivatives indicated their potential in treating infections caused by resistant bacterial strains, highlighting the importance of structural modifications for enhanced bioactivity .
Summary of Findings
類似化合物との比較
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s 2-oxoimidazolidine core distinguishes it from benzoimidazole-triazole hybrids (e.g., 9a–9e) and benzimidazole-thioacetamides (e.g., W1). This core may enhance hydrogen-bonding interactions with biological targets compared to triazole or thioether linkages .
- Unlike compound 28 (), which uses a benzyl linker, the target compound employs a phenylacetamide bridge, possibly modulating pharmacokinetic properties like membrane permeability .
Key Observations :
- The target compound’s synthesis likely shares similarities with compound 28 (), involving carbodiimide-mediated coupling for acetamide formation .
Pharmacological and Physicochemical Properties
Table 3: Hypothetical Activity Based on Structural Analogies
Key Observations :
- The benzodioxole moiety in the target compound may confer metabolic stability and mimic natural substrates of enzymes like IDO1 (indoleamine 2,3-dioxygenase 1), as seen in compound 28 .
- The 2-methylthiazole group could enhance selectivity for kinase targets compared to nitro- or bromo-substituted analogs, which may exhibit nonspecific cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
